

Quantitative Profile of ALK5 Inhibitors

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Compound Focus: SD-208

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The table below summarizes the available biochemical and cellular activity data for several ALK5 inhibitors.

Inhibitor Name	Reported IC ₅₀ (ALK5)	Selectivity (vs. TβRII)	Therapeutic Context / Key Findings
SD-208	48 nM (cell-free assay) [1]	>100-fold [1]	Attenuated and reversed pulmonary hypertension in rat models; inhibited glioma cell growth and migration <i>in vitro</i> and <i>in vivo</i> [1] [2].
SB525334	Information missing	Information missing	Reversed pulmonary arterial pressure and right ventricular hypertrophy in a rat model of pulmonary arterial hypertension (PAH) [3].
Compound 8	0.7 μM (cell-free assay) [4]	Information missing	A novel inhibitor identified via HTS; inhibits TGF-β-induced SMAD nuclear translocation (EC ₅₀ 0.8 μM); exhibits mixed-type inhibition [4].
Vactosertib (EW-7197)	Information missing	Information missing	Cited as a clinical candidate; specific potency data not in search results [5].
Galunisertib (LY2157299)	Information missing	Information missing	Cited as a clinical candidate; specific potency data not in search results [5].
GW788388	Information missing	Information missing	Cited as a clinical candidate; specific potency data not in search results [5].

Inhibitor Name	Reported IC ₅₀ (ALK5)	Selectivity (vs. TβRII)	Therapeutic Context / Key Findings
PF-06952229	Information missing	Information missing	A novel TGF-β-R1 inhibitor in clinical development for cancer; specific potency data not in search results [6].

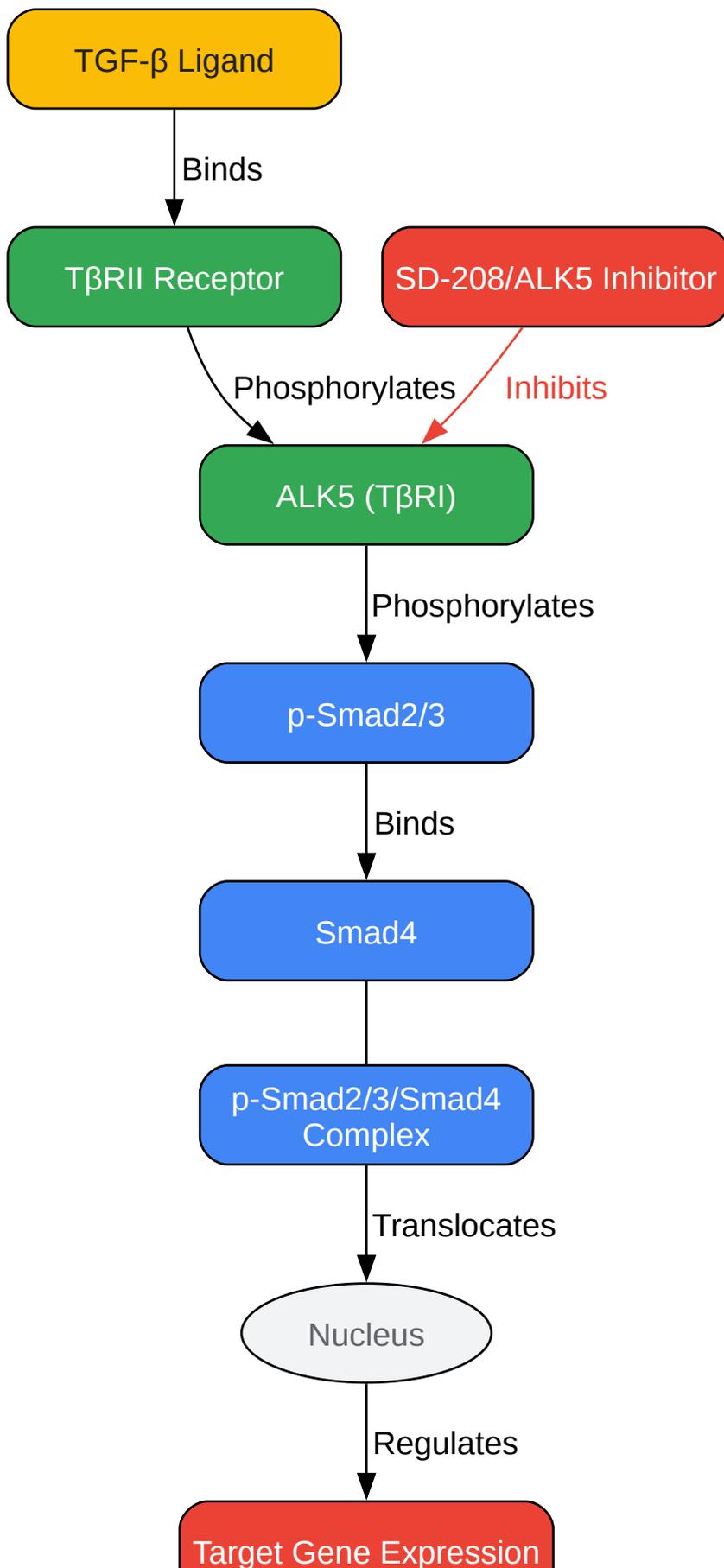
Key Experimental Protocols

Here are the methodologies from pivotal studies validating the efficacy of **SD-208** and other ALK5 inhibitors.

- **Kinase Activity Assay (for IC₅₀ determination):** The inhibitory activity of **SD-208** was determined by measuring its ability to block the incorporation of radiolabeled ATP into a peptide or protein substrate by the ALK5 kinase. Reactions included the kinase, substrate, and ATP. After stopping the reaction, the substrate was captured, and incorporated radioactivity was measured via a scintillation counter. Inhibition was calculated by comparing counts in the presence and absence of the compound [1].
- **In Vitro Cell Proliferation/Migration Assay:** To assess the effect of **SD-208** on glioma cells, murine SMA-560 and human LN-308 glioma cells were cultured with or without **SD-208** (1 μM) for 48 hours. Cells were pulsed with [³H]thymidine during the last 24 hours to measure DNA synthesis, and incorporated radioactivity was quantified using a liquid scintillation counter as a proxy for proliferation [1].
- **In Vivo Efficacy in Disease Models:**
 - **Pulmonary Hypertension Model:** **SD-208** was administered orally (20 mg/kg or 60 mg/kg, twice daily) in a rat monocrotaline (MCT)-induced pulmonary hypertension model. Efficacy was evaluated through hemodynamic monitoring (measuring pulmonary arterial pressure), assessment of right ventricular hypertrophy, and computerized morphometric analysis of pulmonary arteriole muscularization [2].
 - **Glioma Model:** VM/Dk mice bearing SMA-560 tumors were treated with **SD-208** (1 mg/mL) administered orally in drinking water. The primary endpoint was a significant prolongation of median survival in the treated group [1].

ALK5 Signaling and Inhibitor Mechanism

The following diagram illustrates the TGF-β/ALK5 signaling pathway and the point of inhibition for compounds like **SD-208**.





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Therapeutic Contexts for ALK5 Inhibition

Research highlights the potential of ALK5 inhibition in multiple disease areas:

- **Cancer: SD-208** has shown efficacy in reducing primary tumor growth and metastasis in preclinical models. It inhibits TGF- β -evoked migration and invasion of glioma cells and enhances immunogenicity [1] [6].
- **Fibrotic Diseases & Pulmonary Hypertension:** ALK5 is a promising target for fibrotic diseases [6]. **SD-208** and SB525334 have demonstrated significant efficacy in reversing established pulmonary hypertension and vascular remodeling in rat models [3] [2].
- **Ageing Research:** Inhibiting the TGF- β /ALK5 pathway is being explored in longevity research. A combination of an Alk5 inhibitor and oxytocin significantly extended lifespan and healthspan in elderly, frail male mice, highlighting the potential for rejuvenating therapies [7].

Research Considerations

When evaluating ALK5 inhibitors, keep these points in mind:

- **Clinical Development Pipeline:** Several ALK5 inhibitors are in clinical trials, but the pipeline faces challenges, including cardiac toxicity observed in preclinical models [6].
- **Focus on T β RII Degradation:** Emerging strategies focus on targeted degradation of T β RII rather than kinase inhibition, which may offer improved selectivity and reduced off-target effects [5].

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